2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine - 3998-58-1

2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine

Catalog Number: EVT-3159603
CAS Number: 3998-58-1
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (B1)

Compound Description: B1 is a benzimidazole derivative that has been shown to attenuate morphine-induced paradoxical pain, including thermal hyperalgesia and mechanical allodynia, in mice. [] It also reduces the expression of tumor necrosis factor-alpha (TNF-α) in the spinal cord of these mice. []

N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (B8)

Compound Description: Similar to B1, B8 is a benzimidazole derivative that demonstrates efficacy in attenuating morphine-induced paradoxical pain and reducing TNF-α expression in mice. []

5-Methoxy-2-(5-H/Me/F/Cl/Br/NO2/OMe-1H-benzimidazol-2-yl)-phenols (HL1– HL7)

Compound Description: This series of compounds, HL1- HL7, comprises 5-methoxy-2-(5-substituted-1H-benzimidazol-2-yl)-phenols with various substituents (H, Me, F, Cl, Br, NO2, OMe) at the 5-position of the benzimidazole ring. These compounds exhibit varying degrees of antibacterial and antifungal activity. [] Notably, HL4, HL5, and HL6 exhibit activity against S. aureus, E. faecalis, and C. albicans. []

2-Methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)phenols (HLx; x = 1―4)

Compound Description: This series, HLx (x = 1―4), features 2-methoxy-6-(5-substituted-1H-benzimidazol-2-yl)phenols, with substituents (H, methyl, chloro, nitro) at the 5-position of the benzimidazole ring. These ligands and their hydrochloride salts demonstrate antibacterial activity against Gram-positive bacteria, particularly HL1 and HL3. []

2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol

Compound Description: This specific compound is characterized by a methyl group at the 6-position of the benzimidazole ring and a phenol group at the 2-position. Its structure has been analyzed in detail, revealing key features such as an intramolecular O—H⋯N hydrogen bond and intermolecular interactions leading to chain-like structures in the solid state. [, ]

4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol

Compound Description: This compound features a bromo substituent at the 4-position, a phenyl group at the 1-position of the benzimidazole, and a phenol group at the 2-position. Crystallographic analysis reveals the presence of three independent molecules in the asymmetric unit, with intramolecular hydrogen bonding contributing to the coplanarity of the aromatic rings. []

1,3-dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines

Compound Description: This series of compounds was designed and synthesized as potent and selective antagonists of the A2B adenosine receptor. [] They exhibit high affinity for the A2B receptor and notable selectivity over other adenosine receptor subtypes. []

3-(1H-1,3-Benzimidazol-2-yl)-2,7-dimethoxyquinoline

Compound Description: This compound features a quinoline ring system fused to the benzimidazole core and two methoxy substituents. Structural analysis highlights a significant dihedral angle between the quinoline and benzimidazole rings and the presence of intra- and intermolecular hydrogen bonds that contribute to the crystal packing. []

(RS)-5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl) methylsulfinyl]-1H-benzimidazole (Omeprazole)

Compound Description: Omeprazole is a widely used proton pump inhibitor that effectively reduces gastric acid secretion by irreversibly inhibiting the H+,K+-ATPase enzyme. [, , , , ] It exhibits a dose-dependent effect on gastric acid formation, inhibiting both basal and stimulated acid secretion. [, ]

Compound Description: This compound is a ligand used to synthesize a series of coordination complexes with various metal ions (Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II)). These complexes exhibit promising antibacterial and antifungal activities. []

(2E)-3-{4-[(1H-1,3-Benzimidazol-2-yl)methoxy]-3-ethoxyphenyl}-1-(4-bromophenyl)prop-2-en-1-one monohydrate

Compound Description: This compound is a benzimidazole derivative with a complex structure featuring a chalcone moiety and a bromophenyl group. Its crystal structure reveals the presence of disordered benzimidazole and water molecules, stabilized by intermolecular hydrogen bonding. []

4-methoxy-6-[2-(4-methylphenyl-1H-benzimidazol-1-yl]-5-nitrosopyrimidin-2-amine

Compound Description: This compound is a product of a concise synthesis of 6-benzimidazolyl-5-nitrosopyrimidines. Its structure exhibits less electronic polarization compared to its precursor intermediates. []

[2-(substituted-phenyl)-6-methoxy-1-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzimidazole] derivatives

Compound Description: This series of benzimidazole derivatives was synthesized and evaluated for their antihypertensive activity. []

N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide

Compound Description: This benzimidazole analogue of the antituberculosis drug candidate TBA-7371 has been structurally characterized and evaluated for its antimycobacterial activity. [] It exhibits in vitro activity against Mycobacterium smegmatis. []

2-(1H-benzoimidazol-2-ylthio)-3-(substitutedphenyl)-1-(substitutedphenyl) prop-2-en-1-one derivatives

Compound Description: These chalcone derivatives, incorporating a benzimidazole moiety, were synthesized and evaluated for their antimicrobial activities. []

N-(3-chlorophenyl)-2-(1- (2-hydrazinyl-2-oxoethyl)-1H-benzo[d]imidazol-2-ylthio)acetamide derivatives

Compound Description: This series of Schiff base derivatives, also incorporating a benzimidazole moiety, were synthesized and assessed for their antimicrobial activity. []

2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenol (HL)

Compound Description: This benzimidazole-based ligand was used to synthesize a series of luminescent lanthanide complexes. [] The resulting complexes displayed various structures, including dinuclear and mononuclear complexes, depending on the metal-ligand ratio. [] These complexes were investigated for their chloride anion binding and photophysical properties. []

Compound Description: DAU 6285 is a 5-HT4 receptor antagonist that has been studied for its pharmacological properties in the tunica muscularis mucosae of rat esophagus and the ileum of guinea pigs. [] It acts as a competitive antagonist at 5-HT4 receptors, although its effects are confounded by the presence of endogenous 5-HT in the rat tissue. []

4,4′,4″-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT)

Compound Description: PPT is one of five new anti-staphylococcal compounds identified through a whole-animal dual-screening approach using Caenorhabditis elegans and Galleria mellonella. [] It exhibits promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and appears to target bacterial membranes. []

(1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride (NNC)

Compound Description: NNC is another novel anti-staphylococcal compound discovered through the same whole-animal dual-screening platform as PPT. [] It demonstrates potent activity against MRSA and likely targets bacterial membranes. []

4,5,6,7-tetrabromobenzotriazole (TBB)

Compound Description: TBB is a novel anti-staphylococcal compound identified alongside PPT and NNC in the whole-animal dual-screening study. [] It exhibits potent activity against MRSA, appears to target bacterial membranes, and shows synergistic activity with doxycycline and oxacillin against MRSA. []

3-[2-[2-chloro-4-[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl] benzoic acid (GW4064)

Compound Description: GW4064 is another novel anti-staphylococcal compound identified through the whole-animal dual-screening platform. [] It shows activity against MRSA and synergistic effects with doxycycline against this bacterial strain. []

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino] benzamide (PD198306)

Compound Description: PD198306 is the final novel anti-staphylococcal compound identified in the whole-animal dual-screening study. [] It exhibits activity against MRSA and shows synergistic effects with erythromycin against this bacterial strain. []

(RS)-5-{4-[(6-methoxy-1-methyl-1H-benzimidazol-2-yl)methoxy]benzyl}-1,3-thiazolidine-2,4-dione monohydrochloride (Rivoglitazone)

Compound Description: Rivoglitazone is a novel thiazolidinedione peroxisome proliferator-activated receptor γ selective agonist. [, ] Its pharmacokinetics, metabolism, and disposition have been extensively studied in rats and monkeys. [] Rivoglitazone undergoes various metabolic pathways, including O-demethylation, thiazolidinedione ring opening, N-glucuronidation, N-demethylation, and thiazolidinedione ring hydroxylation. [, ]

endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-2,3-dihydro-6-methoxy- 2-oxo-1H-benzimidazole-1-carboxylate (DAU 6285)

Compound Description: DAU 6285 is a competitive antagonist of the 5-HT4 receptor. [] It has been studied in adult CA1 hippocampal neurons in brain slices and shows high potency in blocking 5-HT4 receptor-mediated responses. []

N-butanoyl-2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethanamine (IIK7)

Compound Description: IIK7 is an MT2 melatonin receptor agonist that has been shown to reduce intraocular pressure (IOP) in normotensive rabbits. []

5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT)

Compound Description: 5-MCA-NAT is a putative MT3 melatonin receptor agonist that has been shown to reduce IOP in ocular normotensive rabbits. []

methyl-1-methylene-2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbamate (INS48848)

Compound Description: INS48848 is a novel melatonin analog designed to reduce IOP. [] It exhibits potent IOP-lowering effects in normotensive rabbits, likely acting via a MT3 melatonin receptor. []

methyl-2-bromo-3-(2-ethanamidoethyl)-1H-indol-5-ylcarbamate (INS48862)

Compound Description: INS48862 is another novel melatonin analog designed to reduce IOP. [] It produces dose-dependent decreases in IOP in normotensive rabbits, suggesting activation of a MT2 melatonin receptor. []

(E)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-phenylprop-2-enamide (INS48852)

Compound Description: INS48852 is a third novel melatonin analog designed to reduce IOP. [] Like INS48862, it produces dose-dependent decreases in IOP in normotensive rabbits, suggesting activation of a MT2 melatonin receptor. []

N-pentanoyl-2-benzyltryptamine (DH97)

Compound Description: DH97 is a melatonin receptor antagonist used to investigate the mechanism of action of the novel melatonin analogs, including INS48862 and INS48852, in reducing IOP. []

Compound Description: Sulmazole is a benzimidazole derivative that sensitizes the myofibrils of skeletal muscle for calcium ions (Ca2+). [] At a concentration of 2 x 10(-4) mol/l, it increased the isometric tension of skinned frog skeletal muscle fibers by 21.7% at a Ca2+ concentration of 10(-6) mol/l. []

Compound Description: Pimobendan is another benzimidazole derivative that, like sulmazole, sensitizes skeletal muscle myofibrils for Ca2+. [] It demonstrates a stronger effect than sulmazole, increasing the isometric tension of skinned frog skeletal muscle fibers by 49% at the same concentrations. []

cis-[Pt(2-substituted-benzimidazole)2Cl2] complexes

Compound Description: This series of platinum(II) complexes, containing 2-substituted benzimidazole ligands, were synthesized and characterized for their potential mutagenicity. [] The ligands included 2-(p-methoxy-/or-p-chlorobenzyl or p-methoxyphenyl)benzimidazol and 5(6)-methyl-2-phenoxymethylbenzimidazole. [] The complexes exhibited varying degrees of mutagenicity in bacterial reverse-mutation assays. []

3-(2-Amino-4-methylpyrimidin-6-yl)pyridine (1)

Compound Description: Compound 1 is a bifunctional pyridine-aminopyrimidine supramolecular reagent that has been synthesized and characterized by single-crystal X-ray crystallography. [] The primary hydrogen-bonding motif in its solid-state structure is a self-complementary amino-pyrimidine N–H···N/N···H–N synthon. []

4-(2-amino-4-methylpyrimidin-6-yl)pyridine (2)

Compound Description: Compound 2, like compound 1, is a bifunctional pyridine-aminopyrimidine supramolecular reagent characterized by single-crystal X-ray crystallography. [] It exhibits the same self-complementary amino-pyrimidine N–H···N/N···H–N synthon as the primary hydrogen-bonding motif in its solid-state structure. []

4-methoxy-3-(2-amino-4-methylpyrimidin-6-yl)pyridine (3)

Compound Description: Compound 3 is another member of the series of bifunctional pyridine-aminopyrimidine supramolecular reagents. [] It is characterized by a methoxy substituent and shares the same primary hydrogen-bonding motif as compounds 1 and 2. []

1-(2-amino-4-methylpyrimidin-6-yl)-2-(3-methoxypyridin-5-yl)ethyne (4)

Compound Description: Compound 4 is a bifunctional aromatic N-heterocycle featuring an ethyne linker and a methoxy substituent. [] It shares the same primary hydrogen-bonding motif as compounds 1, 2, and 3. []

1-(2-aminopyrid-5-yl)-2-(pyrid-3-yl)ethyne (5)

Compound Description: Compound 5 is a bifunctional aromatic N-heterocycle featuring an ethyne linker and two pyridine rings. [] It exhibits the same primary hydrogen-bonding motif as the previously discussed compounds 1, 2, 3, and 4. []

1-(6-amino-3-pyridyl)-2-(4-{benzimidazol-1-yl}phenyl)ethyne (6)

Compound Description: Compound 6 is a bifunctional aromatic N-heterocycle containing a benzimidazole moiety and an ethyne linker. [] Unlike the previous compounds, its solid-state structure is characterized by aminopyridine-benzimidazole N–H···N hydrogen bonds between adjacent molecules. []

2-[N-(1H-benzimidazol-2-ylmethyl)ethanimidoyl]aniline (ambaf)

Compound Description: Ambaf is a Schiff base ligand used to synthesize copper(II) and zinc(II) complexes. [] The resulting complexes exhibit moderate cytotoxicity against human sarcoma cancer cells. []

N-[1-(pyridin-2-yl)ethylidene]-N′-(2-{[1-(pyridin-2-yl)ethylidene]amino}ethyl)propane-1,3-diamine (apyapn)

Compound Description: Apyapn is another Schiff base ligand used to synthesize copper(II) complexes. [] The resulting complexes demonstrate moderate cytotoxicity against human sarcoma cancer cells. []

2-(pyridin-2-yl)-N-[1-(pyridin-2-yl)ethylidene]ethanamine (apyepy)

Compound Description: Apyepy is a Schiff base ligand used to synthesize copper(II) complexes. [] Like the complexes with ambaf and apyapn, the copper(II) complexes of apyepy exhibit moderate cytotoxicity against human sarcoma cancer cells. [

Properties

CAS Number

3998-58-1

Product Name

2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine

IUPAC Name

2-(6-methoxy-1H-benzimidazol-2-yl)ethanamine

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C10H13N3O/c1-14-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3,(H,12,13)

InChI Key

FBEXKNOXRQGGCX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(N2)CCN

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.